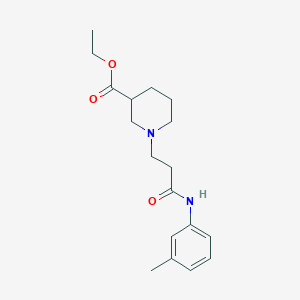![molecular formula C17H24N2O3 B248223 Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential use in a variety of applications.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate is not fully understood, but it is believed to work by inhibiting the formation of amyloid-beta and reducing inflammation and oxidative stress in the brain. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to increase the activity of enzymes that are involved in the breakdown of amyloid-beta.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can reduce the levels of amyloid-beta in the brain, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to have antioxidant properties, which can protect the brain from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to be effective in animal models of Alzheimer's disease, making it a promising candidate for further research. However, one limitation of using Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its effectiveness.
Future Directions
There are several future directions for research on Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate. One area of research could be to further investigate its mechanism of action and optimize its effectiveness as a treatment for Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate could be tested as a potential treatment for other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Finally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate could be tested in clinical trials to evaluate its safety and effectiveness in humans.
Synthesis Methods
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of 3-phenylpropionitrile with ethyl acetoacetate to form ethyl 1-(3-phenylpropanoyl) piperidine-3-carboxylate. This intermediate is then treated with hydroxylamine hydrochloride to form ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate.
Scientific Research Applications
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been the subject of scientific research due to its potential use in a variety of applications. One of the most promising applications is its use as a potential treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.
properties
Product Name |
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 1-(3-anilino-3-oxopropyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-17(21)14-7-6-11-19(13-14)12-10-16(20)18-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,18,20) |
InChI Key |
RQFXBLKOZZKCOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)

